REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[N:4]=[C:5](Cl)[CH:6]2[CH:10]([N:11]=1)[N:9]([CH:12]1[CH2:16][CH:15]([OH:17])[CH:14]([CH2:18][O:19]C(C3C=CC=CC=3)(C3C=CC=CC=3)C3C=CC=CC=3)[C:13]1=[CH2:39])[CH:8]=[N:7]2.[OH-:41].[Na+]>C(#N)C>[NH2:2][C:3]1[NH:4][C:5](=[O:41])[C:6]2[N:7]=[CH:8][N:9]([CH:12]3[CH2:16][CH:15]([OH:17])[CH:14]([CH2:18][OH:19])[C:13]3=[CH2:39])[C:10]=2[N:11]=1 |f:2.3|
|
Name
|
|
Quantity
|
13.6 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
23.3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
( VI )
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
NC=1N=C(C2N=CN(C2N1)C1C(C(C(C1)O)COC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=C)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
82 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 82° C. for 12 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was cooled to room temperature
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to remove tritylcarbinol
|
Type
|
CUSTOM
|
Details
|
The material thus obtained
|
Type
|
STIRRING
|
Details
|
stirred at 90° C. for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solution thus obtained
|
Type
|
STIRRING
|
Details
|
was stirred
|
Type
|
TEMPERATURE
|
Details
|
with cooling slowly to room temperature
|
Type
|
STIRRING
|
Details
|
further stirred at room temperature for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to obtain crystal
|
Type
|
TEMPERATURE
|
Details
|
The resulting material was cooled to 6° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 hr
|
Duration
|
1 h
|
Reaction Time |
12 h |
Name
|
title compound
|
Type
|
product
|
Smiles
|
NC=1NC(C=2N=CN(C2N1)C1C(C(C(C1)O)CO)=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.554 g | |
YIELD: PERCENTYIELD | 73.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[N:4]=[C:5](Cl)[CH:6]2[CH:10]([N:11]=1)[N:9]([CH:12]1[CH2:16][CH:15]([OH:17])[CH:14]([CH2:18][O:19]C(C3C=CC=CC=3)(C3C=CC=CC=3)C3C=CC=CC=3)[C:13]1=[CH2:39])[CH:8]=[N:7]2.[OH-:41].[Na+]>C(#N)C>[NH2:2][C:3]1[NH:4][C:5](=[O:41])[C:6]2[N:7]=[CH:8][N:9]([CH:12]3[CH2:16][CH:15]([OH:17])[CH:14]([CH2:18][OH:19])[C:13]3=[CH2:39])[C:10]=2[N:11]=1 |f:2.3|
|
Name
|
|
Quantity
|
13.6 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
23.3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
( VI )
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
NC=1N=C(C2N=CN(C2N1)C1C(C(C(C1)O)COC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=C)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
82 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 82° C. for 12 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was cooled to room temperature
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to remove tritylcarbinol
|
Type
|
CUSTOM
|
Details
|
The material thus obtained
|
Type
|
STIRRING
|
Details
|
stirred at 90° C. for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solution thus obtained
|
Type
|
STIRRING
|
Details
|
was stirred
|
Type
|
TEMPERATURE
|
Details
|
with cooling slowly to room temperature
|
Type
|
STIRRING
|
Details
|
further stirred at room temperature for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to obtain crystal
|
Type
|
TEMPERATURE
|
Details
|
The resulting material was cooled to 6° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 hr
|
Duration
|
1 h
|
Reaction Time |
12 h |
Name
|
title compound
|
Type
|
product
|
Smiles
|
NC=1NC(C=2N=CN(C2N1)C1C(C(C(C1)O)CO)=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.554 g | |
YIELD: PERCENTYIELD | 73.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |